

# Trazodone Hydrochloride: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name:	Taxodone
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This document provides a comprehensive overview of the core physical and chemical properties of Trazodone Hydrochloride, a widely used antidepressant. The information is curated to support research, drug development, and quality control activities. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key characterization techniques are provided.

## Core Chemical and Physical Properties

Trazodone Hydrochloride is the hydrochloride salt of Trazodone, a triazolopyridine derivative.<sup>[1]</sup> It is a white, odorless crystalline powder with a bitter taste.<sup>[2]</sup>

## Chemical Identifiers

Identifier	Value	Reference
Chemical Name	2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride	[3]
CAS Number	25332-39-2	[3][4]
Molecular Formula	C <sub>19</sub> H <sub>22</sub> ClN <sub>5</sub> O · HCl	[3][4]
Synonyms	Desyrel, Molipaxin, Trittico, Thombran	[3][5]

## Physicochemical Data

Property	Value	Reference
Molecular Weight	408.33 g/mol	[1][4]
Melting Point	222-228°C (with decomposition) 223-226°C 231-232.5°C (under vacuum)	[2] [4] [2]
pKa	6.14 (in 50% ethanol at 25°C)	[2][3][6][7]
Appearance	White, odorless crystals or powder	[2][4]

## Solubility Profile

Trazodone Hydrochloride is sparingly soluble in water and chloroform.[2] Its solubility in aqueous media is pH-dependent, increasing with the acidity of the medium.[8]

Solvent	Solubility	Conditions	Reference
Water	1.8 g/100 mL (18 mg/mL) 50 mg/mL	Room Temperature With heating (yields a hazy solution)	[8] [4][9][10]
Methanol	2.5 g/100 mL (25 mg/mL)	Room Temperature (yields a clear, colorless solution)	[4][8][9][10]
95% Ethanol	1.6 g/100 mL (16 mg/mL)	Room Temperature	[8]
Chloroform	3.6 g/100 mL (36 mg/mL)	Room Temperature	[8]
DMSO	Soluble	-	[4][9][10]
0.1 M HCl	7.4 mg/mL	-	[4][9][10]
45% (w/v) aq 2-hydroxypropyl- $\beta$ -cyclodextrin	23.3 mg/mL	-	[9][10]
Benzene	Practically Insoluble	Room Temperature	[8]
Ethyl Ether	Practically Insoluble	Room Temperature	[8]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Trazodone Hydrochloride.

### Ultraviolet (UV) Spectroscopy

The UV spectrum is crucial for quantitative analysis. In water, Trazodone Hydrochloride exhibits several absorption maxima.

Wavelength ( $\lambda_{\text{max}}$ )	Reference
211 nm	<a href="#">[3]</a>
246 nm	<a href="#">[3]</a> <a href="#">[11]</a>
274 nm	<a href="#">[3]</a>
312 nm	<a href="#">[3]</a>

## Infrared (IR) Spectroscopy

FTIR spectroscopy helps in identifying the functional groups present in the molecule. Key peaks observed for Trazodone Hydrochloride include:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment	Reference
3420	N-H Stretching	<a href="#">[12]</a>
3290	O-H Symmetric Stretching	<a href="#">[12]</a>
1500 - 1800	C=O, C=N, C-H Stretching	<a href="#">[12]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific peak assignments require the raw spectral data,  $^1\text{H}$  NMR and 2D NMR are used for definitive structure determination of Trazodone and its metabolites.[\[13\]](#)[\[14\]](#)

## Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties.

### Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted "shake-flask" method for determining equilibrium solubility.[\[15\]](#)[\[16\]](#)

Objective: To determine the saturation concentration of Trazodone HCl in a specific solvent at a controlled temperature.

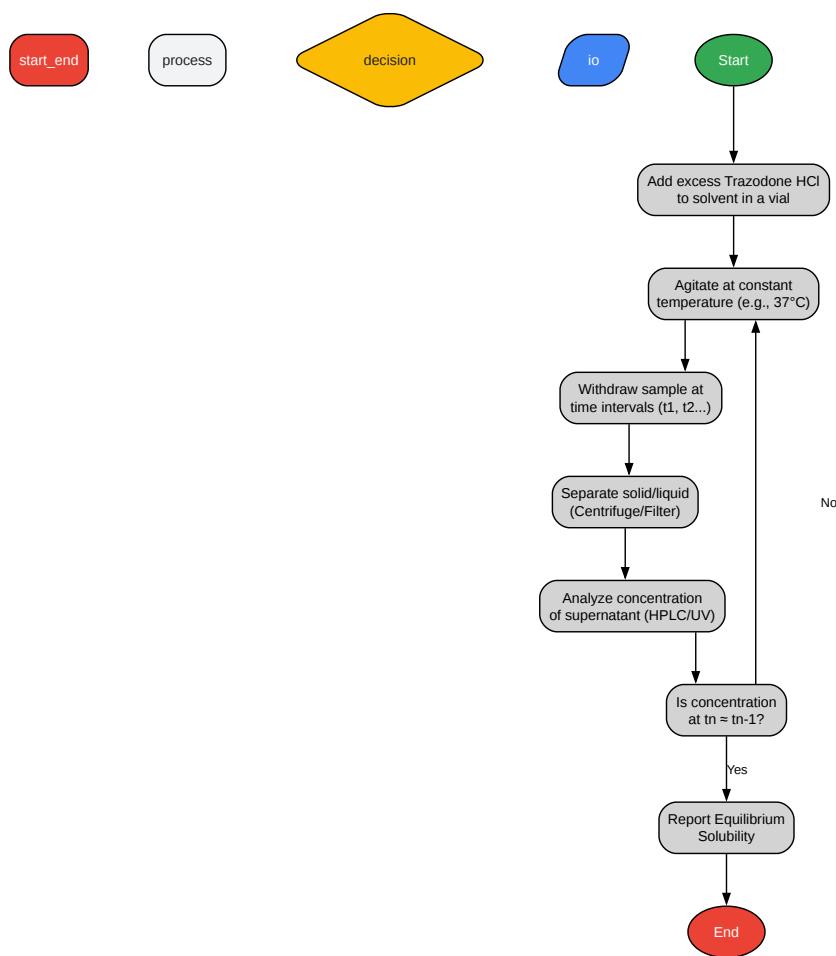
Apparatus and Reagents:

- Orbital shaker or mechanical agitator with temperature control.
- Vials or flasks with airtight seals.
- Analytical balance.
- Centrifuge and/or filters (e.g., 0.45  $\mu\text{m}$ ).
- Validated analytical instrument for concentration measurement (e.g., HPLC or UV-Vis Spectrophotometer).
- Trazodone Hydrochloride powder.
- Solvent of interest (e.g., purified water, pH buffer).

Procedure:

- Preparation: Add an excess amount of Trazodone HCl solid to a vial containing a known volume of the solvent. The presence of undissolved solid must be visually confirmed throughout the experiment.[\[16\]](#)
- Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[\[17\]](#)
- Time to Equilibrium Assessment: To establish the necessary equilibration time, samples should be taken at various intervals (e.g., 2, 4, 8, 24, 48 hours). Equilibrium is confirmed when the concentration of subsequent samples plateaus (e.g., changes by <10%).[\[15\]](#)
- Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

- Phase Separation: Separate the dissolved drug from the excess solid by centrifugation or filtration to prevent undissolved particles from affecting the concentration measurement.
- Analysis: Dilute the clear filtrate as necessary and analyze the concentration using a validated HPLC or UV-Vis spectrophotometry method.
- Reporting: The final concentration is reported as the equilibrium solubility under the specified conditions (e.g., mg/mL at 25°C).



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Caption: Workflow for Equilibrium Solubility Determination.

## pKa Determination (Potentiometric Titration)

This protocol outlines the potentiometric method, which is a common and accurate technique for pKa determination of ionizable drugs.[\[18\]](#)[\[19\]](#)

Objective: To determine the acid dissociation constant (pKa) of Trazodone HCl by measuring pH changes during titration.

#### Apparatus and Reagents:

- Calibrated pH meter with a glass electrode.
- Magnetic stirrer and stir bar.
- Burette for precise titrant delivery.
- Reaction vessel or beaker.
- Trazodone Hydrochloride sample solution (e.g., 1 mM).[18]
- Standardized titrant (e.g., 0.1 M NaOH for an acidic salt like Trazodone HCl).[18]
- Standard pH buffers (e.g., pH 4, 7, 10) for calibration.[18]
- Inert gas (e.g., Nitrogen) to purge dissolved CO<sub>2</sub>.

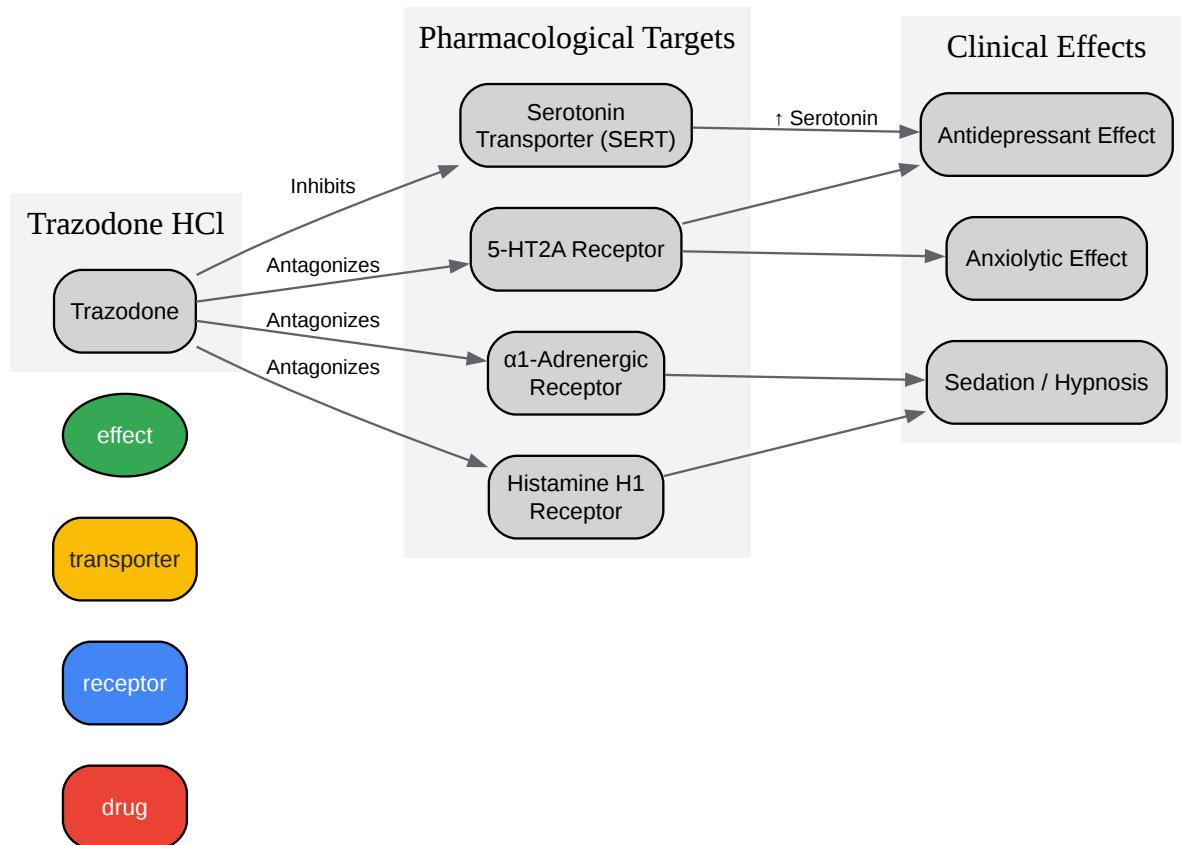
#### Procedure:

- Calibration: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa.[18]
- Sample Preparation: Dissolve an accurately weighed amount of Trazodone HCl in purified water (or a water/co-solvent mixture if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[18]
- Titration Setup: Place the sample solution in the reaction vessel on the magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO<sub>2</sub>, which can interfere with pH readings.[18] Immerse the pH electrode in the solution.
- Titration: Begin stirring the solution. Add the titrant (0.1 M NaOH) in small, precise increments.

- Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[18] Continue the titration well past the expected equivalence point.
- Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be determined from the first or second derivative of the titration curve.
- Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[18]

## Mechanism of Action: Relevant Signaling Pathways

Trazodone's therapeutic effects are derived from its multi-target pharmacological profile. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[20][21] Its primary actions include moderate inhibition of the serotonin transporter (SERT), potent antagonism of serotonin 5-HT<sub>2a</sub> receptors, and blockade of α<sub>1</sub>-adrenergic and histamine H<sub>1</sub> receptors.[4][20][22][23] The antagonism of H<sub>1</sub> and α<sub>1</sub> receptors is largely responsible for its sedative and hypnotic effects. [21][22][23]

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Caption: Trazodone's Multifunctional Mechanism of Action.

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